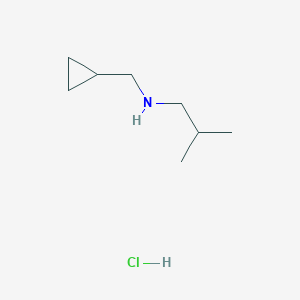

Cyclopropylmethylisobutylamine hydrochloride

Descripción general

Descripción

Cyclopropylmethylisobutylamine hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a cyclopropyl group attached to a methylisobutylamine structure, with the hydrochloride salt form enhancing its solubility in water

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cyclopropylmethylisobutylamine hydrochloride typically involves the reaction of cyclopropylmethylamine with isobutylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) ensures the efficient and high-purity production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Cyclopropylmethylisobutylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmethylisobutylamine oxides, while reduction may produce various reduced amine derivatives .

Aplicaciones Científicas De Investigación

Synthesis of Cyclopropylmethylisobutylamine Hydrochloride

The synthesis of this compound has been explored through various methodologies. Recent advancements have focused on scalable and efficient synthetic routes that can produce non-racemic forms of cyclopropyl alkyl amines, which serve as crucial intermediates in the preparation of bioactive compounds.

Notable Synthetic Methods

- Scalable Synthesis : A novel method has been developed for the preparation of non-racemic 1-cyclopropyl alkyl-1-amines using inexpensive starting materials such as cyclopropyl methyl ketone and S-(+)-phenylethylamine. This method is suitable for large-scale industrial production, facilitating the synthesis of substituted pyrazinones, which are important in pharmaceutical applications .

- Asymmetric Catalysis : Various asymmetric catalytic methods have been explored to synthesize cyclopropyl alkyl amines with high enantiomeric purity. For instance, the use of transition metal catalysts has shown promise in achieving desired stereochemical outcomes .

- Alternative Routes : Other synthetic routes involve starting from cyclopropylaldehyde and utilizing chiral sulfinamides, which have been documented to yield significant amounts of the desired amine with good stereoselectivity .

Pharmacological Applications

This compound is being investigated for its potential pharmacological properties, particularly as a building block for developing various therapeutic agents.

Therapeutic Potential

- ROR Gamma Modulators : this compound derivatives have been identified as precursors for ROR gamma modulators. These compounds are being studied for their efficacy in treating inflammatory diseases such as psoriasis .

- Bivalent Ligands : Research has also focused on synthesizing bivalent ligands that incorporate cyclopropylmethyl linkers. These ligands exhibit selectivity and allosteric pharmacology at dopamine receptors, suggesting potential applications in neuropharmacology .

Case Studies

Several case studies illustrate the application of this compound in clinical settings:

- Clinical Trials : Observational studies have been conducted to assess the pharmacokinetic properties of related compounds derived from this compound. These studies help evaluate how these compounds interact within biological systems and their therapeutic effectiveness .

- Comparative Effectiveness Research : Research comparing the effects of drugs incorporating this compound against standard therapies has provided insights into their relative efficacy and safety profiles in treating specific conditions .

Data Tables

Mecanismo De Acción

The mechanism of action of cyclopropylmethylisobutylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Cyclopropylmethylisobutylamine hydrochloride can be compared with other similar compounds, such as:

Cyclopropylmethylamine: Shares the cyclopropyl group but lacks the isobutylamine structure.

Isobutylamine: Contains the isobutylamine structure but lacks the cyclopropyl group.

Cyclopropylamine: Contains the cyclopropyl group but lacks the methylisobutylamine structure.

Uniqueness: The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties that are distinct from those of its individual components .

Actividad Biológica

Cyclopropylmethylisobutylamine hydrochloride, a compound with the molecular formula CHClN and a molecular weight of 121.61 g/mol, has garnered attention in medicinal chemistry due to its unique structural properties and biological activity. This article provides a comprehensive overview of its biological activity, including receptor interactions, potential therapeutic applications, and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropylmethyl group attached to a methylamine moiety. This configuration contributes to its selective binding affinity for certain biological targets, particularly cannabinoid receptors. The compound's structural uniqueness facilitates its interaction with these receptors compared to other amines, potentially leading to distinct therapeutic benefits and reduced side effects.

Biological Activity Overview

Research indicates that this compound exhibits selective activity at cannabinoid receptors, which are critical for various physiological processes including pain modulation, appetite regulation, and neuroprotection. Preliminary studies suggest that this compound can effectively modulate receptor activity, although further investigation is necessary to elucidate its pharmacodynamics and potential side effects.

Table 1: Comparison of Biological Activity with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cyclopropylmethylisobutylamine HCl | Cyclopropane derivative | Selective cannabinoid receptor activity |

| Cyclobutylmethylamine | Cyclobutane derivative | Larger ring structure may alter receptor interactions |

| Isobutylamine | Straight-chain amine | Simpler structure, broader applications |

| N-Methylpyrrolidine | Heterocyclic amine | Potentially different pharmacological profiles |

The mechanism by which this compound interacts with cannabinoid receptors involves selective binding that may influence downstream signaling pathways. Binding affinity studies have shown promising results in modulating the activity of these receptors, which could translate into therapeutic applications for conditions such as chronic pain and neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have explored the biological effects of this compound:

- Pain Management : A study examining the compound's analgesic properties demonstrated significant pain relief in animal models, suggesting its potential as a therapeutic agent in pain management.

- Neuroprotection : Research has indicated that the compound may offer neuroprotective effects, particularly in models of neurodegeneration. The ability to modulate cannabinoid receptors could play a crucial role in protecting neuronal health under stress conditions.

- Comparative Studies : In comparative studies with structurally similar compounds, this compound exhibited superior binding affinity for cannabinoid receptors, highlighting its potential advantages over other amines in drug development.

Future Directions in Research

Ongoing research aims to further elucidate the pharmacological profile of this compound. Key areas of focus include:

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

- Long-term Effects : Investigating potential long-term effects and safety profiles in various biological systems.

- Therapeutic Applications : Expanding research into additional therapeutic applications beyond pain management and neuroprotection.

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-7(2)5-9-6-8-3-4-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYHRYJIPSHIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC1CC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.